molecular formula C20H22FN5O B2763540 3-(4-fluorophenyl)-1-methyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1H-pyrazole-5-carboxamide CAS No. 2097868-17-0

3-(4-fluorophenyl)-1-methyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1H-pyrazole-5-carboxamide

Cat. No.: B2763540
CAS No.: 2097868-17-0
M. Wt: 367.428
InChI Key: MQSLUSUDZDMQPO-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-1-methyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1H-pyrazole-5-carboxamide is a synthetic small molecule based on a pyrazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The compound features a 4-fluorophenyl substitution, a modification frequently employed in drug discovery to enhance metabolic stability and influence binding affinity through electronic effects . Its structure includes a carboxamide linker connecting the 1-methyl-3-(4-fluorophenyl)pyrazole moiety to a 4-(1H-pyrazol-1-yl)cyclohexyl group, a design that may be of interest for probing protein targets such as kinases or neurotensin receptors, where similar pyrazole-carboxamide structures have shown activity . This molecular architecture makes it a valuable chemical tool for researchers in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and as a potential protein-binding moiety . This product is provided for research use only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

5-(4-fluorophenyl)-2-methyl-N-(4-pyrazol-1-ylcyclohexyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN5O/c1-25-19(13-18(24-25)14-3-5-15(21)6-4-14)20(27)23-16-7-9-17(10-8-16)26-12-2-11-22-26/h2-6,11-13,16-17H,7-10H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQSLUSUDZDMQPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NC3CCC(CC3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-fluorophenyl)-1-methyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1H-pyrazole-5-carboxamide is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry. This compound, characterized by its complex structure, has been studied for various pharmacological effects, including anti-inflammatory, analgesic, and anticancer properties.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H22FN5O\text{C}_{18}\text{H}_{22}\text{F}\text{N}_5\text{O}

This structure includes a pyrazole core, which is known for its diverse biological activities. The presence of the 4-fluorophenyl and cyclohexyl groups enhances its pharmacological profile.

Anti-inflammatory Activity

Research has demonstrated that derivatives of pyrazole compounds exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have shown promising results in reducing tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels in vitro. In a study, certain derivatives exhibited up to 85% inhibition of TNF-α at a concentration of 10 µM, comparable to dexamethasone, a standard anti-inflammatory drug .

Analgesic Activity

In vivo studies using carrageenan-induced rat paw edema models have indicated that pyrazole derivatives can significantly reduce pain. For example, certain derivatives showed analgesic effects comparable to ibuprofen, with reductions in edema observed at various time points post-administration .

Anticancer Activity

The anticancer potential of pyrazole-based compounds has been explored extensively. It was found that some derivatives could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) by activating caspase pathways. Specifically, compounds with structural similarities to this compound have demonstrated IC50 values in the micromolar range against various cancer cell lines .

Research Findings and Case Studies

A summary of relevant research findings on the biological activity of pyrazole derivatives is presented in Table 1 below:

Study Compound Activity IC50/Effectiveness
Selvam et al. (2014)1-acetyl-3-(3,4-dimethoxyphenyl)-5-(4-substituted phenyl)-pyrazoleAnti-inflammatory61–85% TNF-α inhibition at 10 µM
Nagarapu et al. (2014)3-phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]-pyrazoleAnalgesic75% reduction in edema
Burguete et al. (2019)1-acetyl-3,5-diphenyl-4,5-dihydro-pyrazoleAntimicrobialEffective against MTB strain H37Rv
Bandgar et al. (2019)Monoamine oxidase B inhibitorsAntidepressant and neuroprotectiveHigh activity against MAO-A and MAO-B

The biological activities of this compound are attributed to several mechanisms:

  • Inhibition of Pro-inflammatory Cytokines : The compound may inhibit the synthesis or release of pro-inflammatory cytokines such as TNF-α and IL-6.
  • Induction of Apoptosis : Activation of apoptotic pathways through caspase activation has been noted in cancer cell lines.
  • Interaction with Enzymatic Targets : Some pyrazole derivatives have been shown to inhibit monoamine oxidase enzymes, which are involved in neurotransmitter metabolism.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Pyrazole-Carboxamide Derivatives

4-Chloro-N-cyclohexyl-1-methyl-1H-pyrazole-5-carboxamide ()
  • Structural Differences : The chloro substituent at position 4 of the pyrazole ring replaces the 3-(4-fluorophenyl) group in the target compound.
  • Synthesis : Prepared via similar carboxamide coupling strategies, highlighting modular synthetic routes for pyrazole derivatives .
N-(1,3-Dimethyl-1H-pyrazol-5-yl)-4-fluorobenzenecarboxamide ()
  • Structural Differences : Lacks the cyclohexyl-pyrazole substituent, instead featuring a dimethylpyrazole ring.
  • Functional Implications : Simplified structure may enhance solubility but reduce conformational rigidity, affecting target selectivity .

Fluorophenyl-Substituted Analogues

5,3-AB-CHMFUPPYCA ()
  • Structure : Contains a cyclohexylmethyl group and fluorophenyl-pyrazole-carboxamide core.
BG15078 ()
  • Structure: Features a tetrahydroisoquinoline substituent instead of a pyrazole-cyclohexyl group.
  • Pharmacological Relevance: Tetrahydroisoquinoline moieties are associated with enhanced blood-brain barrier penetration, suggesting divergent therapeutic applications (e.g., CNS targets) .

Pharmacologically Active Analogues

5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide ()
  • Activity: Acts as a cannabinoid CB1 receptor antagonist (IC50 = 0.139 nM).
  • Structural Contrast : The dichlorophenyl and pyridylmethyl groups enhance electron-withdrawing effects and hydrogen-bonding capacity, respectively, compared to the fluorophenyl-cyclohexyl-pyrazole motif. This may explain its superior CB1 affinity .

Discussion of Research Findings

  • Electronic Effects : Fluorine at the 4-position of the phenyl ring enhances electronegativity and metabolic stability compared to chloro or methyl substituents .
  • Conformational Flexibility : The pyrazole-cyclohexyl group in the target compound may offer a balance between rigidity (for target binding) and flexibility (for bioavailability), contrasting with bulkier analogues like 5,3-AB-CHMFUPPYCA .

Q & A

Q. What novel synthons enable efficient diversification of the cyclohexylamine moiety?

  • Design :
  • Synthon A : 4-Azidocyclohexanol for CuAAC-derived triazoles .
  • Synthon B : Boc-protected cyclohexylamine for selective deprotection .
  • Application : Generate a 50-member library via parallel synthesis (85% average yield) .

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